molecular formula C15H18F3NO3S B3405819 (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide CAS No. 1428381-90-1

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide

Cat. No.: B3405819
CAS No.: 1428381-90-1
M. Wt: 349.4
InChI Key: SLZZMBFCWMXXQK-DHZHZOJOSA-N
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Description

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide is a synthetic organic compound that features a combination of oxane, phenyl, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxane ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Addition of the trifluoroethyl group: This could be done using trifluoroethylating agents under suitable conditions.

    Formation of the sulfonamide linkage: This step might involve the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This could be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-2-phenyl-N-ethylsulfonamide: Similar structure but lacks the trifluoroethyl group.

    N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide: Similar structure but with an ethane instead of an ethene linkage.

Uniqueness

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethene-1-sulfonamide is unique due to the presence of the trifluoroethyl group, which can impart distinct chemical and physical properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(E)-N-(oxan-4-yl)-2-phenyl-N-(2,2,2-trifluoroethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c16-15(17,18)12-19(14-6-9-22-10-7-14)23(20,21)11-8-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZMBFCWMXXQK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC(F)(F)F)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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